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Compound of Interest

Compound Name: 2-Bromoisonicotinohydrazide

Cat. No.: B1267980

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 2-
Bromoisonicotinohydrazide and the well-characterized, structurally similar antitubercular
drug, Isoniazid. Due to the limited availability of public experimental data for 2-
Bromoisonicotinohydrazide, this document serves as a predictive guide. It leverages
established principles of analytical chemistry to forecast the expected spectral and
chromatographic characteristics of 2-Bromoisonicotinohydrazide, offering a valuable
resource for its identification, characterization, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromoisonicotinohydrazide and
Isoniazid is presented below.
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2-
Property Bromoisonicotinohydrazid Isoniazid

e
CAS Number 29849-15-8 54-85-3
Molecular Formula CeHeBrNsO CeH7N3O
Molecular Weight 216.04 g/mol [1][2] 137.14 g/mol [3]

) ) Colorless or white crystals or a
Appearance Solid (predicted) ] ]
white crystalline powder[4]
) ] Conforms to pharmacopeial

Purity (typical) >98%][1]

standards

Comparative Analytical Data

The following tables provide a side-by-side comparison of the expected analytical data for 2-
Bromoisonicotinohydrazide and the known experimental data for Isoniazid.

'H NMR Spectroscopy

The presence of the electron-withdrawing bromine atom at the 2-position of the pyridine ring in
2-Bromoisonicotinohydrazide is expected to deshield the adjacent protons, leading to a
downfield shift in their NMR signals compared to Isoniazid.
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Expected/Observed
Compound Proton Assignment Chemical Shift (3, Multiplicity
ppm) in DMSO-ds

2-
Bromoisonicotinohydr H-3 ~8.8-9.0 d
azide

H-5 ~79-81 dd

H-6 ~8.6-8.8 d

-NH- ~10.2 s

-NH:z ~4.7 S

Isoniazid H-2, H-6 8.72 d
H-3, H-5 7.75 d

-NH- 10.10 S

-NH2 4.65 S

Note: Predicted shifts for 2-Bromoisonicotinohydrazide are estimations based on substituent
effects.

3C NMR Spectroscopy

The carbon atom attached to the bromine in 2-Bromoisonicotinohydrazide will experience a
significant downfield shift, while other ring carbons will also be affected.
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Expected/Observed

Compound Carbon Assignment Chemical Shift (8, ppm) in
DMSO-ds

2-Bromoisonicotinohydrazide C-2 ~ 150 - 155

C-3 ~122-125

C-4 ~ 140 - 143

C-5 ~120-123

C-6 ~151-154

C=0 ~ 164

Isoniazid C-2,C-6 150.16

C-3,C-5 121.00

c-4 140.27

C=0 163.95

Note: Predicted shifts for 2-Bromoisonicotinohydrazide are estimations based on substituent
effects.

Infrared (IR) Spectroscopy

The fundamental vibrational modes of the isonicotinohydrazide scaffold are expected to be
present in both compounds, with minor shifts due to the bromine substitution.
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Compound

Functional Group

Expected/Observed
Wavenumber (cm—1)

Intensity

2-

N-H stretch (amide &

Medium-Strong,

Bromoisonicotinohydr ) 3100 - 3400
_ amine) Broad
azide
C-H stretch (aromatic) 3000 - 3100 Medium
C=0 stretch (amide) 1660 - 1680 Strong
N-H bend (amine) 1620 - 1640 Medium
C=N, C=C stretch )
) 1400 - 1600 Medium-Strong
(aromatic)
C-Br stretch 500 - 600 Medium
o N-H stretch (amide & Medium-Strong,
Isoniazid ] 3111, 3304
amine) Broad
C-H stretch (aromatic) ~3050 Medium
C=0 stretch (amide) 1668 Strong[5]
N-H bend (amine) 1633 Medium[5]
C=N, C=C stretch )
1411, 1556 Medium-Strong[5]

(aromatic)

Mass Spectrometry (MS)

The mass spectrum of 2-Bromoisonicotinohydrazide will be characterized by the isotopic

pattern of bromine ("°Br and 8!Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks

of nearly equal intensity.
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Compound lon Expected m/z Notes

2- Molecular ion with
Bromoisonicotinohydr [M]*+ 215/217 bromine isotopic
azide pattern

Loss of the hydrazinyl

= 2
[M-NHNHz]* 184/186
group
Fragmentation of the
[CsHsBrNCOJ* 120/122 o
pyridine ring
sHa yridinium cation
CsHaN]* 78 Pyridini [
Isoniazid [M]*+ 137 Molecular ion[4]
Loss of the hydrazinyl
[M-NHNH2]* 106
group[4]
[CsHaNCOJ* 106 Isonicotinoyl cation
[CsHaN]*+ 78 Pyridinium cation[4]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated
dimethyl sulfoxide (DMSO-de).

e 'H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16-64.
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o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled experiment.
o Spectral Width: 0 to 180 ppm.
o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the residual solvent peak of DMSO-ds (& 2.50 for *H and &
39.52 for 13C).

Infrared (IR) Spectroscopy

 Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1
mg of the sample with 100 mg of dry KBr powder and pressing into a transparent disk.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

e Acquisition:
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~2,
o Number of Scans: 16-32.

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
compartment (or pure KBr pellet/clean ATR crystal).

Mass Spectrometry (MS)

¢ Instrumentation: Mass spectrometer with an Electron lonization (EI) source.
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Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) if the
compound is sufficiently volatile and thermally stable.

El Source Parameters:

o lonization Energy: 70 eV.

o Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Acquisition Mode: Full scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

e Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um particle size).

Mobile Phase: A mixture of phosphate buffer (pH 3.5-6.8) and a polar organic solvent like
acetonitrile or methanol. A gradient or isocratic elution can be developed. For example, a
starting point could be an isocratic mobile phase of 80:20 (v/v) 20 mM phosphate buffer (pH
6.8):acetonitrile.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Detection: UV absorbance at approximately 265 nm.[6]

Injection Volume: 10-20 pL.

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a
concentration of approximately 0.1 mg/mL and filter through a 0.45 um syringe filter.

Visualizations
Experimental Workflow for Analytical Characterization
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Caption: Workflow for the analytical characterization of 2-Bromoisonicotinohydrazide.

Predicted Mass Spectrum Fragmentation Pathway

[M-NHNH:z]*
m/z 184/186

- BIC(O)NHNH:
--------- [CsHaN]*+
m/z 78

-CO = [CsHsBrNCQO]*
m/z 120/122
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Caption: Predicted fragmentation of 2-Bromoisonicotinohydrazide in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 2-Bromoisonicotinohydrazide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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